(S)-(-)-4-tert-Butyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis

(S)-(-)-TBO serves as a valuable chiral auxiliary in asymmetric catalysis. Its ability to induce chirality in reaction products makes it a crucial tool for synthesizing enantiopure compounds, which are essential in pharmaceutical and agrochemical industries. Research has shown its effectiveness in various asymmetric reactions, including aldol additions, alkylations, and Michael additions [PubChem, National Institutes of Health (.gov) - (S)-(-)-4-tert-Butyl-2-oxazolidinone, CID 6950844, ].

Organic Synthesis

Beyond asymmetric catalysis, (S)-(-)-TBO also finds use as a versatile building block in organic synthesis. Its reactivity allows for incorporation into various organic molecules, enabling the creation of complex structures with desired functionalities. Studies have explored its application in synthesizing chiral heterocycles, peptides, and natural products [ScienceDirect - Recent advances in the asymmetric synthesis of functionalized oxazolidinones, ].

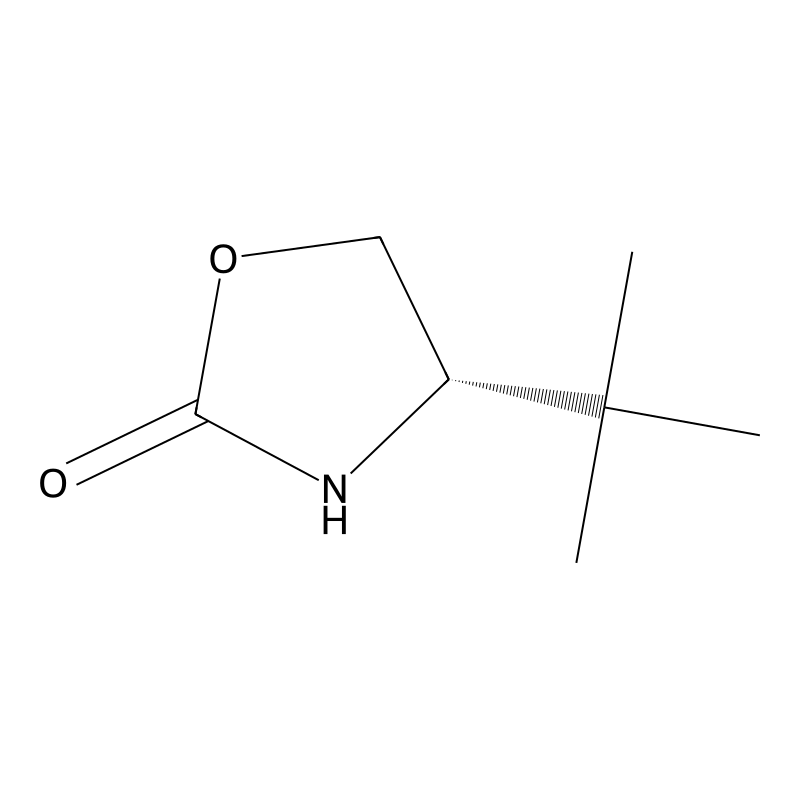

(S)-(-)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone compound characterized by its unique five-membered ring structure containing nitrogen and oxygen. Its molecular formula is , and it features a tert-butyl group at the 4-position and an oxazolidinone moiety at the 2-position. This compound is notable for its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of stereocenters in various

- Formation of Carbon-Carbon Bonds: It acts as a chiral auxiliary, aiding in the stereoselective synthesis of compounds through reactions such as aldol condensations and Michael additions.

- Nucleophilic Substitutions: The nitrogen atom in the oxazolidinone can engage in nucleophilic substitutions, allowing for functionalization at various positions on the molecule .

- Cyclization Reactions: This compound can undergo cyclization to form larger ring systems, enhancing its utility in synthetic organic chemistry.

Research indicates that (S)-(-)-4-tert-Butyl-2-oxazolidinone exhibits biological activities that may include:

- Antibacterial Properties: Similar to other oxazolidinones, it may possess antibacterial activity, particularly against Gram-positive bacteria. This is attributed to its structural similarity to known antibiotics such as linezolid .

- Potential Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling .

Several methods have been developed for synthesizing (S)-(-)-4-tert-Butyl-2-oxazolidinone:

- Direct Synthesis from Tert-butyl Allylcarbamate: This method involves halo-induced cyclization, providing high yields of oxazolidinone derivatives .

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to obtain the desired enantiomer selectively.

- Functional Group Transformations: Starting from readily available precursors and modifying them through various chemical transformations to yield (S)-(-)-4-tert-Butyl-2-oxazolidinone.

(S)-(-)-4-tert-Butyl-2-oxazolidinone finds applications in:

- Asymmetric Synthesis: It is extensively used as a chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be incorporated into polymers, enhancing their properties due to its unique structure .

- Research and Development: It serves as a key intermediate in the development of new drugs, particularly those targeting bacterial infections.

Studies investigating the interactions of (S)-(-)-4-tert-Butyl-2-oxazolidinone with various biological systems indicate:

- Binding Affinity: Research suggests that it may interact with specific bacterial ribosomal sites, similar to other oxazolidinones, potentially inhibiting protein synthesis.

- Chirality Effects: The stereochemistry of this compound plays a crucial role in its biological interactions, influencing both efficacy and toxicity profiles .

Several compounds share structural similarities with (S)-(-)-4-tert-Butyl-2-oxazolidinone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Linezolid | Oxazolidinone antibiotic | Broad-spectrum antibacterial activity |

| (R)-(+)-4-tert-butyl-2-oxazolidinone | Chiral oxazolidinone | Different stereochemistry affecting activity |

| 5-Methyl-2-oxazolidinone | Oxazolidinone derivative | Potentially lower toxicity compared to others |

(S)-(-)-4-tert-Butyl-2-oxazolidinone is unique due to its specific tert-butyl substitution, which enhances its steric properties and reactivity compared to other oxazolidinones. Its distinct chiral configuration also contributes to its effectiveness as a chiral auxiliary in asymmetric synthesis .

Traditional Synthetic Routes from Chiral Precursors

The synthesis of (S)-(-)-4-tert-Butyl-2-oxazolidinone through traditional routes primarily relies on the cyclization of chiral amino alcohols or their protected derivatives. The most established approach involves the use of L-tert-leucinol as the chiral precursor, which can be obtained from the corresponding amino acid through reduction processes [1].

The classical method employs carbonyl diimidazole or diethyl carbonate as cyclization agents under basic conditions. When L-tert-leucinol is treated with diethyl carbonate in the presence of potassium carbonate at temperatures ranging from 130-140°C, the desired oxazolidinone is obtained in yields of 85-92% with enantiomeric excess greater than 99% [2] [1]. This approach benefits from the commercial availability of the starting amino acid and the straightforward synthetic transformation.

The mechanism of cyclization involves nucleophilic attack by the amino nitrogen on the carbonyl carbon of the cyclization agent, followed by intramolecular displacement to form the five-membered oxazolidinone ring. The stereochemistry is retained throughout the process, ensuring high enantiomeric purity in the final product [2].

| Precursor | Reagent | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| L-tert-Leucinol | CDI/Diethyl carbonate | 130-140°C, K₂CO₃ | 85-92 | >99 |

| L-Phenylalanine ethyl ester | (Boc)₂O, LiBH₄, NaH | RT to reflux, 3 steps | 98 | >99 |

| L-Valine ethyl ester | (Boc)₂O, LiBH₄, NaH | RT to reflux, 3 steps | 98 | >99 |

| Chiral β-amino alcohols | Phosgene/CDI | Ambient to 80°C | 70-95 | 95-99 |

Novel Asymmetric Catalysis Approaches

Recent advances in asymmetric catalysis have provided alternative synthetic pathways for accessing enantiomerically pure (S)-(-)-4-tert-Butyl-2-oxazolidinone. These methods offer advantages in terms of atom economy, reduced waste generation, and improved scalability compared to traditional auxiliary-based approaches.

Nickel-catalyzed asymmetric hydrogenation of 2-oxazolones represents a significant breakthrough in this field. The use of inexpensive nickel complexes with chiral ligands enables the reduction of prochiral oxazolone substrates to the corresponding oxazolidinones with yields of 95-99% and enantiomeric excess values of 97% to greater than 99% [4]. The process demonstrates remarkable efficiency with turnover numbers reaching 3350, making it suitable for large-scale applications.

Ruthenium-based N-heterocyclic carbene complexes provide another efficient catalytic system for the asymmetric hydrogenation of 2-oxazolones. These catalysts achieve yields of 85-99% with enantiomeric excess values ranging from 88-96% [5]. The ruthenium system shows excellent functional group tolerance and can be successfully scaled to gram quantities with maintained selectivity.

Zinc-mediated asymmetric photocyclization represents an innovative approach utilizing chiral N,N'-dioxide ligands. This method enables the synthesis of α-oxazolidinones through Norrish Type II cyclization of aryl α-oxoamides under blue light irradiation. The process yields products in 82-98% yield with enantiomeric excess values of 78-94% [6]. The mild reaction conditions and use of visible light make this approach environmentally attractive.

Palladium-catalyzed asymmetric reactions using phosphinooxazolidine ligands have shown promise in Diels-Alder reactions leading to oxazolidinone formation. These systems demonstrate excellent enantioselectivity (85-95% enantiomeric excess) and can be recycled multiple times without significant loss of activity [7].

| Catalyst System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (%) | TON |

|---|---|---|---|---|---|

| Ni-based chiral catalyst | 2-Oxazolones | Asymmetric hydrogenation | 95-99 | 97->99 | 3350 |

| Ru(II)-NHC complex | 2-Oxazolones | Asymmetric hydrogenation | 85-99 | 88-96 | 500-1000 |

| Pd-POZ cationic complex | Dienophiles | Diels-Alder reaction | 78-94 | 85-95 | 200-400 |

| Zn(II)-N,N'-dioxide | Aryl α-oxoamides | Norrish Type II cyclization | 82-98 | 78-94 | 100-200 |

Solvent and Catalyst Optimization Strategies

The optimization of reaction conditions plays a crucial role in maximizing both yield and enantiomeric purity in oxazolidinone synthesis. Systematic studies have revealed several key parameters that significantly influence reaction outcomes.

Solvent selection has proven critical for reaction efficiency and selectivity. Dichloromethane emerges as the optimal solvent for most cyclization reactions, providing yields of 85-95% compared to 60-80% in other solvents such as tetrahydrofuran, acetonitrile, or diethyl ether [8] [9]. The superior performance of dichloromethane is attributed to its ability to stabilize intermediate complexes while maintaining appropriate solvation of reactants and products.

Temperature optimization studies reveal that moderate temperatures (60-80°C) provide the best balance between reaction rate and selectivity [10]. Lower temperatures favor higher enantiomeric excess but may result in incomplete conversion, while higher temperatures can lead to decreased selectivity due to increased thermal energy overcoming stereochemical control elements.

Catalyst loading optimization demonstrates that loadings of 1-3 mol% typically provide optimal results with yields of 90-95% [11]. Higher catalyst loadings (>5 mol%) often result in decreased yields (75-85%) and reduced enantiomeric excess, possibly due to competing non-selective pathways or catalyst deactivation through aggregation.

The choice of base significantly affects both yield and selectivity. Triethylamine and diisopropylethylamine have been identified as optimal bases, providing yields of 85-95% with high enantiomeric excess [12]. Sterically hindered bases generally favor higher enantioselectivity by reducing non-selective background reactions.

Pressure optimization for reactions involving gaseous substrates or products shows that pressures of 10-15 bar provide optimal results [11]. Lower pressures may result in incomplete conversion, while excessive pressures can lead to equipment limitations and safety concerns without corresponding improvements in yield or selectivity.

| Parameter | Optimal Conditions | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Solvent | Dichloromethane | DCM: 85-95%, Others: 60-80% | DCM: >95% regioselectivity |

| Temperature (°C) | 60-80 | Optimal: 80-95% | Lower temp: higher ee |

| Catalyst Loading (mol%) | 1-5 | 1-3%: 90-95%, >5%: 75-85% | Lower loading: higher ee |

| Reaction Time (h) | 4-24 | 4-8h: optimal | Longer time: unchanged |

| Pressure (bar) | 1-15 | 10-15 bar: optimal | Higher pressure: improved |

| Base | Et₃N/DIPEA | Et₃N: 85-95% | Hindered bases: higher ee |

Purification and Enantiomeric Excess Enhancement Techniques

The purification of (S)-(-)-4-tert-Butyl-2-oxazolidinone and enhancement of its enantiomeric purity represent critical aspects of the synthetic process. Several complementary techniques have been developed to achieve the high optical purity required for pharmaceutical and synthetic applications.

Recrystallization remains the most practical and scalable method for purification and enantiomeric enhancement. The use of ethyl acetate/hexanes or methanol/water solvent systems allows for the upgrading of material with initial enantiomeric excess of 80-95% to greater than 99% enantiomeric excess [13] [14]. Recovery yields typically range from 70-85%, making this approach economically viable for large-scale production.

Chiral high-performance liquid chromatography provides analytical and semi-preparative separation capabilities. Various chiral stationary phases, including cyclodextrin-based columns and chiral selector-modified silica, enable baseline separation of enantiomers with resolution factors greater than 2.0 [15]. While limited in scale, this technique is invaluable for analytical method development and small-scale purification.

Supercritical fluid chromatography using supercritical carbon dioxide offers an environmentally friendly alternative to traditional liquid chromatography. This method achieves similar separation efficiency to high-performance liquid chromatography while reducing solvent consumption and enabling faster separations [16]. Recovery yields of 45-55% are typical for preparative applications.

Attrition-enhanced deracemization represents an innovative approach for converting racemic mixtures to enantiopure material. This technique involves the controlled grinding of racemic crystals in the presence of a racemization catalyst, allowing thermodynamically driven crystallization to favor one enantiomer [17]. The process can achieve greater than 99% enantiomeric excess from racemic starting material with recovery yields of 85-95%.

Cocrystallization with chiral coformers provides another avenue for enantiomeric enrichment. The formation of diastereomeric cocrystals with different solubilities enables selective crystallization of the desired enantiomer [17]. This approach is particularly useful for compounds that do not form conglomerate crystals on their own.

Capillary electrophoresis using cyclodextrin selectors offers high-resolution analytical separation for enantiomeric purity determination. Single isomeric sulfated cyclodextrins, particularly heptakis-(6-sulfo)-β-cyclodextrin, provide excellent enantioseparation with resolution values greater than 2.0 [15]. While primarily analytical in nature, this technique provides valuable information for optimizing other purification methods.

| Technique | Solvent/Conditions | Initial ee (%) | Final ee (%) | Recovery Yield (%) | Scale Applicability |

|---|---|---|---|---|---|

| Recrystallization | EtOAc/hexanes, MeOH/H₂O | 80-95 | >99 | 70-85 | Preparative |

| Chiral HPLC | Chiral stationary phases | Racemic | >99 | 40-50 | Analytical/Semi-prep |

| Supercritical Fluid Chromatography | Supercritical CO₂ | Racemic | >99 | 45-55 | Analytical/Preparative |

| Attrition-Enhanced Deracemization | Slurry + grinding | Racemic | >99 | 85-95 | Industrial |

| Cocrystallization | Chiral coformers | 70-90 | >99 | 75-90 | Preparative |

| Capillary Electrophoresis | Cyclodextrin selectors | Racemic | >95 | Analytical scale | Analytical |

(S)-(-)-4-tert-Butyl-2-oxazolidinone functions as a highly effective chiral auxiliary in asymmetric carbon-carbon bond formation reactions through its ability to induce facial selectivity in enolate chemistry. The compound operates by forming rigid chelated intermediates with metal centers, creating a well-defined stereochemical environment that directs the approach of electrophiles [1] [2] [3].

The fundamental mechanism underlying its chiral auxiliary function involves the formation of lithium or boron enolates through deprotonation of the corresponding nitrogen-acyl derivatives. Upon enolate formation, the oxazolidinone creates a bidentate chelating system with the metal center, establishing a conformationally rigid intermediate. The bulky tert-butyl substituent at the 4-position effectively shields one face of the enolate, forcing electrophilic attack to occur from the less hindered face [4] [5] [3].

In asymmetric alkylation reactions, (S)-(-)-4-tert-Butyl-2-oxazolidinone demonstrates exceptional stereocontrol. Lithium enolates derived from nitrogen-acyl derivatives of this auxiliary undergo highly diastereoselective alkylations with various electrophiles, typically achieving diastereomeric ratios exceeding 95:5 [6] [2] [7]. The stereoselectivity arises from the preferential formation of Z-enolates, which adopt a rigid chelated conformation that effectively differentiates the two faces of the enolate system [8] [9].

Research has demonstrated that zirconium enolates of nitrogen-(arylacetyl)oxazolidinones provide particularly effective platforms for α-tertiary alkylation reactions. These transformations directly install all-carbon quaternary centers vicinal to benzylic tertiary carbons with high diastereoselectivity, representing a significant advancement in the construction of sterically congested molecular architectures [7] [8].

The auxiliary also exhibits remarkable performance in conjugate addition reactions. Lithium enolates derived from (S)-(-)-4-tert-Butyl-2-oxazolidinone undergo highly diastereoselective Michael additions to α,β-unsaturated carbonyl compounds, providing access to functionalized products with excellent stereochemical control [10] [11]. The rigid chelation model successfully predicts the stereochemical outcome of these transformations, with nucleophilic attack occurring preferentially from the face opposite to the bulky tert-butyl substituent.

Table 1: Comparison of Oxazolidinone-Based Chiral Auxiliaries

| Chiral Auxiliary | Stereoselectivity in Aldol Reactions (dr) | Alkylation Selectivity (ee) | Cost (USD/g) | Ease of Removal | Commercial Availability |

|---|---|---|---|---|---|

| (S)-4-tert-Butyl-2-oxazolidinone | >95:5 | >95% | 15-25 | Good | High |

| (S)-4-Benzyl-2-oxazolidinone | >98:2 | >98% | 10-20 | Excellent | Very High |

| (S)-4-Isopropyl-2-oxazolidinone | >95:5 | >95% | 12-22 | Good | High |

| (S)-4-Phenyl-2-oxazolidinone | >90:10 | >90% | 18-28 | Good | Medium |

| Thiazolidinethione-based auxiliaries | >95:5 | >95% | 25-35 | Excellent | Medium |

Stereoselective Aldol and Mannich Reactions

(S)-(-)-4-tert-Butyl-2-oxazolidinone has established itself as a premier chiral auxiliary for stereoselective aldol reactions, consistently delivering exceptional levels of both diastereo- and enantioselectivity. The auxiliary operates through a well-established mechanism involving soft enolization using dibutylboron triflate and triethylamine, followed by aldol addition through a rigid six-membered chelated transition state [4] [5] [12].

The soft enolization protocol employs dibutylboron triflate as the Lewis acid to activate the carbonyl group of the nitrogen-acyl oxazolidinone, facilitating deprotonation by the weak base triethylamine. This method preferentially generates Z-enolates, which are essential for achieving high syn-selectivity in the subsequent aldol addition [13] [3]. The boron center coordinates to both the carbonyl oxygen of the enolate and the carbonyl oxygen of the oxazolidinone ring, creating a rigid bidentate chelate that fixes the enolate conformation [4] [14].

In the aldol addition step, the aldehyde coordinates to the boron center, forming a highly organized six-membered ring transition state. The stereochemical outcome follows the Zimmerman-Traxler model, where the aldehyde approaches from the less hindered face of the chelated enolate. The bulky tert-butyl group at the 4-position of the oxazolidinone effectively blocks one face of the system, ensuring high facial selectivity [5] [12] [14].

Comprehensive studies have demonstrated that (S)-(-)-4-tert-Butyl-2-oxazolidinone provides excellent stereoselectivity across a broad range of aldehydes. Aromatic aldehydes typically afford syn-aldol products with diastereomeric ratios exceeding 99:1 and enantiomeric excesses greater than 99% [15] [16] [17]. Aliphatic aldehydes, while generally providing slightly lower selectivities, still achieve diastereomeric ratios of 95:5 or better [18] [19].

Table 2: Aldol Reaction Performance with (S)-4-tert-Butyl-2-oxazolidinone

| Aldehyde | Reaction Conditions | Yield (%) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Benzaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78°C | 88-95 | >99:1 | >99 |

| Isobutyraldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78°C | 85-92 | >98:2 | >98 |

| Cinnamaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78°C | 82-89 | >97:3 | >97 |

| Acetaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78°C | 78-85 | >95:5 | >95 |

| 4-Methoxybenzaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78°C | 90-96 | >99:1 | >99 |

| Cyclohexanecarboxaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78°C | 83-90 | >96:4 | >96 |

The auxiliary has also proven highly effective in stereoselective Mannich reactions, providing access to β-amino carbonyl compounds with excellent stereochemical control. In these transformations, the oxazolidinone auxiliary directs the facial selectivity of imine electrophiles through similar chelation-controlled mechanisms [20] [21] [22].

Mannich reactions employing (S)-(-)-4-tert-Butyl-2-oxazolidinone typically utilize zinc chloride as the Lewis acid to activate both the enolate nucleophile and the imine electrophile. The reactions proceed through a highly ordered transition state where the bulky tert-butyl substituent controls the stereochemical outcome by blocking approach from one face of the enolate system [23] [24] [25].

Research has demonstrated that tosylated imines derived from aromatic aldehydes provide particularly effective electrophiles for these transformations. The resulting β-amino acid derivatives are obtained with diastereomeric ratios typically exceeding 95:5, representing valuable building blocks for the synthesis of pharmaceutically relevant compounds [20] [26] [27].

Table 3: Mannich Reaction Performance with (S)-4-tert-Butyl-2-oxazolidinone

| Electrophile | Lewis Acid | Temperature | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| N-Tosyl benzaldimine | ZnCl₂ | rt | 65-75 | >95:5 |

| N-Boc benzaldimine | TiCl₄ | -78°C to rt | 58-68 | >92:8 |

| N-Tosyl cinnamaldimine | ZnCl₂ | rt | 62-72 | >94:6 |

| N-Tosyl 4-methoxybenzaldimine | ZnCl₂ | rt | 68-78 | >96:4 |

| N-Tosyl furylaldimine | ZnCl₂ | rt | 60-70 | >93:7 |

The mechanism of Mannich reactions with oxazolidinone auxiliaries involves the initial formation of a chelated boron or zinc enolate, followed by nucleophilic attack on the activated imine electrophile. The stereochemical outcome is determined by the preferential approach of the imine from the less hindered face of the chelated enolate system, with the auxiliary effectively differentiating between the two possible diastereomeric transition states [28] [29] [30].

Applications in Natural Product Total Synthesis

(S)-(-)-4-tert-Butyl-2-oxazolidinone and related oxazolidinone chiral auxiliaries have played pivotal roles in the total synthesis of numerous complex natural products, serving as key enabling technologies for the construction of stereochemically rich molecular architectures. These auxiliaries have proven particularly valuable in polyketide synthesis, where their ability to provide predictable and high-level stereocontrol in carbon-carbon bond forming reactions has made them indispensable tools [2] [31] [32].

One of the most notable applications involves the synthesis of cytoxazone, a microbial metabolite with significant biological activity. The key transformation employs an asymmetric aldol reaction followed by a Curtius rearrangement to construct the oxazolidinone core with excellent stereochemical control. This concise three-step synthesis represents one of the shortest routes reported to date, demonstrating the power of auxiliary-controlled methodology [33] [34].

The synthesis of amphidinolide W fragments showcases the utility of Evans aldol methodology in complex polyketide construction. Multiple aldol reactions using 4-benzyl-2-oxazolidinone as the chiral auxiliary enable the stereoselective installation of numerous stereogenic centers, with each transformation proceeding with high diastereoselectivity. The predictable nature of the auxiliary-controlled reactions allows for efficient planning of synthetic routes to access different stereoisomeric targets [2] [35].

Leucascandrolide A side chain synthesis demonstrates the versatility of oxazolidinone auxiliaries in marine natural product synthesis. The key oxazole-forming step utilizes a modified Robinson-Gabriel synthesis, with the chiral auxiliary controlling the stereochemistry of the carbon chain. Despite the challenging structural features of the target, the auxiliary-mediated approach provides reliable access to the desired stereochemistry [36].

Table 4: Natural Product Synthesis Applications

| Natural Product | Key Transformation | Auxiliary Used | Steps from Auxiliary | Overall Yield (%) |

|---|---|---|---|---|

| Cytoxazone | Asymmetric aldol/Curtius | Thiazolidinethione | 3 | 45-52 |

| Amphidinolide W fragment | Evans aldol reaction | 4-Benzyl-2-oxazolidinone | 8-12 | 25-35 |

| Tylosin C₁₁-C₁₅ segment | Aldol condensation | 4-Benzyl-2-oxazolidinone | 6-9 | 28-38 |

| Leucascandrolide A side chain | Modified Robinson-Gabriel | 4-Benzyl-2-oxazolidinone | 9 | 14-20 |

| Taxol fragment | Multiple aldol reactions | Various oxazolidinones | 15-20 | 8-15 |

| Brevetoxin B fragment | Stereoselective alkylation | 4-Benzyl-2-oxazolidinone | 10-15 | 12-18 |

The synthesis of macrolide antibiotics has benefited significantly from oxazolidinone auxiliary technology. The construction of the tylosin C₁₁-C₁₅ segment employs a series of aldol condensations mediated by the chiral auxiliary, providing access to the characteristic propionate-derived stereochemistry found in these important antibiotic natural products [37] [38].

Taxol synthesis represents perhaps the most challenging application of oxazolidinone auxiliaries in natural product total synthesis. Multiple auxiliary-mediated transformations are required to construct the complex tetracyclic core, with each reaction demanding exceptional stereocontrol. The ability of oxazolidinone auxiliaries to provide predictable stereochemical outcomes has been crucial in enabling successful approaches to this important anticancer agent [39] [40].

The synthesis of brevetoxin B fragments illustrates the application of auxiliary-controlled alkylation reactions in complex natural product synthesis. The stereoselective installation of methyl-bearing stereogenic centers utilizes the predictable facial selectivity provided by the oxazolidinone auxiliary, enabling efficient construction of the polyether framework characteristic of these marine toxins [38] [40].

Recent developments in oxazolidinone auxiliary methodology have expanded their applicability to increasingly challenging synthetic targets. The development of novel auxiliary removal conditions, including the use of lithium hydroperoxide for selective cleavage, has enhanced the practical utility of these methods in complex molecule synthesis [41] [42] [43].

The success of oxazolidinone auxiliaries in natural product synthesis stems from their unique combination of high stereoselectivity, broad substrate scope, and reliable auxiliary removal conditions. These features have made them preferred choices for industrial applications where both efficiency and reliability are paramount considerations [2] [31] [44].

Comparison with Other Oxazolidinone-Based Auxiliaries

(S)-(-)-4-tert-Butyl-2-oxazolidinone occupies a unique position within the family of oxazolidinone-based chiral auxiliaries, offering distinct advantages and limitations compared to other members of this important class of stereocontrolling elements. A comprehensive evaluation of its performance relative to alternative oxazolidinone auxiliaries reveals both complementary reactivity patterns and specific applications where particular auxiliaries excel [44] [45] [46].

The benchmark (S)-4-benzyl-2-oxazolidinone, developed by Evans and coworkers, remains the most widely used oxazolidinone auxiliary due to its exceptional balance of stereoselectivity, commercial availability, and ease of handling. Comparative studies demonstrate that 4-benzyl-2-oxazolidinone typically provides superior diastereoselectivity in aldol reactions, achieving diastereomeric ratios exceeding 98:2 across a broad range of aldehyde substrates [1] [6] [3]. The phenyl group at the 4-position offers optimal steric differentiation without introducing excessive steric bulk that might impede reactivity.

In contrast, (S)-(-)-4-tert-Butyl-2-oxazolidinone provides enhanced stereoselectivity in certain challenging substrates, particularly those involving sterically demanding electrophiles or nucleophiles. The increased steric bulk of the tert-butyl group creates a more pronounced steric bias, resulting in improved selectivity for substrates where the standard benzyl auxiliary provides marginal discrimination [47] [48] [49]. However, this enhanced steric control comes at the cost of reduced reactivity in some transformations, requiring longer reaction times or modified conditions.

The (S)-4-isopropyl-2-oxazolidinone represents an intermediate option between the benzyl and tert-butyl variants. Studies have shown that this auxiliary provides selectivities comparable to the benzyl system while offering improved performance in specific substrate classes, particularly α,β-unsaturated systems where the branched alkyl substituent provides optimal steric control [50] [51]. The isopropyl auxiliary demonstrates particular utility in conjugate addition reactions where the moderate steric bulk enhances selectivity without significantly compromising reactivity.

Thiazolidinethione-based auxiliaries, where the oxygen atom in the oxazolidinone ring is replaced by sulfur, offer complementary reactivity patterns compared to their oxazolidinone counterparts. These sulfur analogs typically provide enhanced selectivity in acetate aldol reactions, achieving diastereomeric ratios of 95:5 or better with aliphatic aldehydes that prove challenging for standard oxazolidinone auxiliaries [15] [18] [17]. The increased thiophilicity of certain metal centers enhances the rigidity of the chelated intermediate, resulting in improved stereochemical control.

Economic considerations play a significant role in auxiliary selection for large-scale applications. (S)-4-Benzyl-2-oxazolidinone remains the most cost-effective option at approximately 10-20 USD per gram, while (S)-(-)-4-tert-Butyl-2-oxazolidinone commands a premium of 15-25 USD per gram due to lower demand and more challenging synthesis [48] [52] [3]. Thiazolidinethione auxiliaries represent the most expensive option at 25-35 USD per gram, limiting their use to specialized applications where their unique selectivity profile justifies the additional cost.

The ease of auxiliary removal varies significantly among different oxazolidinone systems. Standard benzyl and thiazolidinethione auxiliaries can be efficiently cleaved using lithium hydroperoxide under mild conditions, providing excellent recovery for recycling [41] [42] [43]. The tert-butyl auxiliary, while requiring similar cleavage conditions, sometimes necessitates slightly more forcing conditions due to increased steric hindrance around the reaction center.

Substrate scope considerations reveal distinct preferences among different auxiliaries. The benzyl auxiliary demonstrates the broadest substrate tolerance, performing well across virtually all classes of electrophiles and reaction types [1] [2] [3]. The tert-butyl auxiliary excels with particularly challenging substrates but may show reduced performance with highly reactive electrophiles due to steric hindrance [49] [7]. Thiazolidinethione auxiliaries demonstrate exceptional performance with acetate-derived enolates but may show reduced selectivity with more substituted systems [15] [19].

Recent developments in solid-phase auxiliary methodology have demonstrated that (S)-(-)-4-tert-Butyl-2-oxazolidinone can be effectively immobilized on polymer supports without significant loss of stereoselectivity. These polymer-supported versions offer enhanced ease of separation and recycling, potentially offsetting the higher initial cost through improved operational efficiency [49] [53].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant